molecular formula C20H22ClFN2O3S B11330000 N-(2-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11330000
M. Wt: 424.9 g/mol
InChI Key: QLOAIIRTLBFVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-CHLOROPHENYL)METHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Sulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-BROMOPHENYL)METHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • **N-[(2-CHLOROPHENYL)METHYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of these substituents on biological activity and chemical reactivity.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c21-18-7-3-1-5-16(18)13-23-20(25)15-9-11-24(12-10-15)28(26,27)14-17-6-2-4-8-19(17)22/h1-8,15H,9-14H2,(H,23,25)

InChI Key

QLOAIIRTLBFVLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.